3-Chloro-4-nitro-1H-indole

Catalog No.
S1901685
CAS No.
208511-07-3
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-nitro-1H-indole

CAS Number

208511-07-3

Product Name

3-Chloro-4-nitro-1H-indole

IUPAC Name

3-chloro-4-nitro-1H-indole

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-5-4-10-6-2-1-3-7(8(5)6)11(12)13/h1-4,10H

InChI Key

IBHFPQVONMGFLC-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CN2)Cl

Synthesis and Precursor Applications

3-Chloro-4-nitro-1H-indole is an organic compound derived from the indole molecule, a bicyclic structure found in many biologically relevant molecules. The scientific research on 3-Chloro-4-nitro-1H-indole primarily focuses on its use as a precursor in the synthesis of more complex molecules. Due to the presence of reactive chlorine and nitro functional groups, 3-Chloro-4-nitro-1H-indole can undergo various chemical transformations to create new functionalities. Research has explored its application in the synthesis of:

  • Nitroindole derivatives: By manipulating the nitro group, scientists can generate various nitroindole derivatives with potential applications in the development of pharmaceuticals and functional materials [].

Potential Biological Applications

  • Antimicrobial Activity: Some studies have investigated the potential antimicrobial properties of 3-Chloro-4-nitro-1H-indole. However, more research is needed to determine its efficacy and mechanism of action [].

3-Chloro-4-nitro-1H-indole is an indole derivative characterized by the presence of a chlorine atom at the 3-position and a nitro group at the 4-position of the indole ring. Its molecular formula is C₈H₅ClN₂O₂, and it has a molecular weight of approximately 188.59 g/mol . This compound exhibits unique structural properties that contribute to its reactivity and potential applications in various fields.

  • Reduction: The nitro group can be reduced to an amino group using reducing agents such as lithium aluminum hydride or catalytic hydrogenation, leading to the formation of 3-chloro-4-amino-1H-indole.
  • Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis .
  • Electrophilic Aromatic Substitution: The aromatic nature of the indole allows for electrophilic substitution reactions, which can modify the ring structure further .

Research indicates that 3-chloro-4-nitro-1H-indole exhibits notable biological activity. It has been studied for its potential as an anticancer agent, showing promise in inhibiting tumor growth in various models . Additionally, derivatives of this compound have been explored for their antimicrobial properties, indicating its utility in pharmaceutical applications.

Several methods exist for synthesizing 3-chloro-4-nitro-1H-indole:

  • Nitration of Indole Derivatives: Starting from indole or its derivatives, nitration can introduce the nitro group at the desired position.
  • Chlorination: Chlorination reactions can be performed on pre-nitrated indoles to introduce the chlorine atom.
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps combining different reagents and conditions to yield high-purity products .

3-Chloro-4-nitro-1H-indole finds applications across various domains:

  • Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds, including potential drugs targeting cancer and bacterial infections.
  • Material Science: Its derivatives are explored in creating novel materials with unique electronic properties.
  • Chemical Research: Used as a reagent or intermediate in organic synthesis due to its reactive functional groups.

Studies on the interactions of 3-chloro-4-nitro-1H-indole with biological targets have revealed insights into its mechanism of action. For instance, it has been shown to interact with specific enzymes involved in metabolic pathways, which could explain its biological effects. Molecular docking studies have suggested potential binding sites that may be targeted for drug development .

Several compounds share structural similarities with 3-chloro-4-nitro-1H-indole. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-Chloro-6-nitro-1H-indoleNitro group at position 6Antitumor activityDifferent position of nitro group
2-Chloro-4-nitro-1H-indoleNitro group at position 4; chlorine at position 2Antimicrobial propertiesChlorine at different position
5-NitroindoleNitro group at position 5Neuroprotective effectsLacks chlorine substitution

The distinct positioning of substituents in 3-chloro-4-nitro-1H-indole contributes to its unique chemical reactivity and biological profile compared to these similar compounds.

XLogP3

2.5

Wikipedia

3-CHLORO-4-NITRO-1H-INDOLE

Dates

Modify: 2023-08-16

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